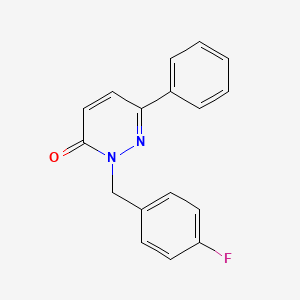![molecular formula C23H32BrN3O2 B11368198 6-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11368198.png)
6-bromo-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C7H6BrNO
. - It contains a benzofuran ring system, a bromine atom, an amide functional group, and an ethylpiperazine side chain.
- The compound’s structure suggests potential biological activity due to the presence of the benzofuran moiety and the amide linkage.
Preparation Methods
Synthetic Routes: One possible synthetic route involves Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation. In this case, an aryl bromide (6-bromo-2-benzofuran carboxylic acid) can react with an organoboron reagent (such as an arylboronic acid or boronate ester) in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, using a base (e.g., potassium carbonate) and a solvent (e.g., DMF or toluene).
Industrial Production: While specific industrial methods may vary, the Suzuki–Miyaura coupling can be scaled up for production.
Chemical Reactions Analysis
Reactions: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For Suzuki–Miyaura coupling, common reagents include arylboronic acids, palladium catalysts, and bases. Oxidation reactions may involve oxidants like hydrogen peroxide or mCPBA.
Major Products: The major product of the coupling reaction would be the desired compound itself.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and applications in other reactions.
Biology and Medicine: Investigate its potential as a drug candidate, considering the benzofuran scaffold’s bioactivity.
Industry: Explore its use in materials science or as a building block for more complex molecules.
Mechanism of Action
- The compound’s mechanism of action would depend on its specific targets. It could interact with proteins, enzymes, or receptors, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds with benzofuran or amide moieties may exist. without specific names, I cannot provide a direct comparison.
- Researchers can explore databases and literature to identify related structures.
Properties
Molecular Formula |
C23H32BrN3O2 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
6-bromo-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H32BrN3O2/c1-3-26-11-13-27(14-12-26)23(9-5-4-6-10-23)16-25-22(28)21-17(2)19-8-7-18(24)15-20(19)29-21/h7-8,15H,3-6,9-14,16H2,1-2H3,(H,25,28) |
InChI Key |
DIOHIQBPSIDAOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-nitrobenzamide](/img/structure/B11368138.png)
![2,2-diphenyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11368142.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11368146.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11368147.png)
![1-[(4-Fluorobenzyl)sulfanyl]-9-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11368159.png)

![3-(3-Methylphenyl)-2-{[2-oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11368172.png)

![2-(4-methoxyphenyl)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11368186.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11368199.png)
![2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11368205.png)
![N-[(5-methylfuran-2-yl)methyl]-4-(pentyloxy)-N-(pyridin-2-yl)benzamide](/img/structure/B11368208.png)

![5-{[(4-methoxybenzyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11368226.png)
